1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
Description
1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a heterocyclic compound featuring a piperidine core linked to an ethanone group and a 5-amino-3-phenyl-substituted pyrazole ring. Such compounds are typically synthesized via condensation reactions involving enaminones or substituted acetophenones, as seen in related pyrazole-piperidine derivatives . The phenyl group at the pyrazole 3-position likely enhances lipophilicity and π-π stacking interactions, influencing biological activity .
Properties
IUPAC Name |
1-[4-(5-amino-3-phenylpyrazol-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12(21)19-9-7-14(8-10-19)20-16(17)11-15(18-20)13-5-3-2-4-6-13/h2-6,11,14H,7-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZUXZFXKWIHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C(=CC(=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166938 | |
| Record name | Ethanone, 1-[4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365968-54-2 | |
| Record name | Ethanone, 1-[4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365968-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity. This suggests that the compound may interact with its targets in a way that inhibits the growth or function of certain parasites.
Pharmacokinetics
The compound’s structure was verified by employing elemental microanalysis, ftir, and 1h nmr techniques, which could provide insights into its potential pharmacokinetic properties.
Result of Action
It’s known that certain pyrazole derivatives have shown significant inhibition effects against plasmodium berghei, suggesting that this compound may have similar effects.
Biological Activity
1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, also known by its DrugBank ID DB08423, is a compound that belongs to the class of organic compounds known as benzoylpyrazoles. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, antibacterial, and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H21FN4O2, with an average molecular weight of approximately 380.42 g/mol. The compound features a piperidine ring and a pyrazole moiety, which are critical for its biological activity.
Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been identified to possess antiproliferative effects against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies have indicated that compounds containing the 1H-pyrazole structure can inhibit the growth of cancer cells through various mechanisms, including the inhibition of key targets such as:
- Topoisomerase II
- EGFR (Epidermal Growth Factor Receptor)
A study highlighted that certain derivatives demonstrated strong cell growth inhibition against selected cell lines, making them promising candidates for further development as anticancer agents .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
In addition to antibacterial activity, there are indications of antifungal properties as well, although specific data on fungal pathogens remains limited .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and pathways such as MAPK signaling. This suggests that this compound may also play a role in mitigating inflammatory responses .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity. Compounds showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting IC50 values in low micromolar ranges .
- Antimicrobial Testing : Another investigation focused on the antibacterial and antifungal activities of similar piperidine derivatives, confirming their effectiveness against a range of bacterial strains and suggesting structural modifications could enhance their bioactivity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethanone group and pyrazole nitrogen atoms participate in nucleophilic substitutions under specific conditions:
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocyclic systems:
2.2. Thiazole Integration
In the presence of thiosemicarbazide and H₂SO₄, the compound forms thiazole-linked analogs (Scheme 12, ). Dehydration steps are critical for aromatization .
Oxidation and Reduction
Functional group transformations are driven by redox reactions:
| Reaction | Reagents | Product | Applications |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Nitro or carbonyl derivatives | Enhances electrophilicity for further substitutions. |
| Reduction | NaBH₄, ethanol | Amino alcohol intermediates | Stabilizes reactive sites for drug-delivery systems. |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
4.1. Suzuki-Miyaura Coupling
-
Reacts with aryl boronic acids (Pd(OAc)₂, K₂CO₃) to form biaryl derivatives .
-
Electron-withdrawing substituents on the aryl group improve yields (e.g., 4-F increases activity by 30% ).
4.2. Sonogashira Coupling
-
Alkyne insertion at the pyrazole C-3 position under Cu/Fe catalysis (DMF, 80°C) .
-
Produces β-aminoenone intermediates, which cyclize to disubstituted pyrazoles .
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from analogs due to its amino-methyl-pyrazole configuration:
| Analog | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 1-[4-(5-Methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one | Methyl instead of amino group | Reduced nucleophilicity; lower biological activity. |
| 1-[4-(5-Chloro-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one | Chlorine substitution | Enhanced electrophilic substitution but decreased solubility. |
| 5-Amino-3-methyl-1-(phenyl)pyrazole | Lacks piperidine-ethanone moiety | Limited capacity for cross-coupling due to absence of planar aromatic regions. |
Mechanistic Insights
-
ATP-Competitive Inhibition : The pyrazole ring binds MAPK14’s ATP pocket, while the piperidine-ethanone group stabilizes hydrophobic interactions.
-
Acid-Catalyzed Condensation : Protonation of the ethanone oxygen increases electrophilicity, facilitating Claisen-Schmidt reactions .
Industrial and Synthetic Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
- Substituent Effects: The 3-phenyl group in the target compound (vs. Electron-withdrawing groups (e.g., nitro in , chloro in ) reduce electron density, affecting reactivity and metabolic stability. Heterocyclic Modifications: Thienyl () or pyridinyl-thiazole () substituents introduce additional hydrogen-bonding or metal-coordination sites, critical for targeting enzymes like PRMT5 or histamine receptors .
Research Findings and Data Tables
Enzymatic Inhibition Data (PRMT5 Example)
| Compound ID | IC50 (nM) | Selectivity (vs. PRMT1) | Reference |
|---|---|---|---|
| GSK-3326595 | 2.1 | >100-fold | |
| Compound 1 | 3.5 | 50-fold |
Note: The carbazole-modified analogue (compound 1) shows comparable PRMT5 inhibition to GSK-3326595, suggesting pyrazole-piperidine scaffolds retain efficacy .
Anti-Ulcer Activity (Histopathological Scoring)
| Compound ID | Ulcer Inhibition (%) | Gastric Lesion Score (0–4) | Reference |
|---|---|---|---|
| Compound 3 | 78.2 | 1.2 | |
| Compound 15 | 85.6 | 0.8 |
Note: Piperidine derivatives with electron-donating groups (e.g., amino) exhibit superior ulcer inhibition .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
